Carbomycin

Vue d'ensemble

Description

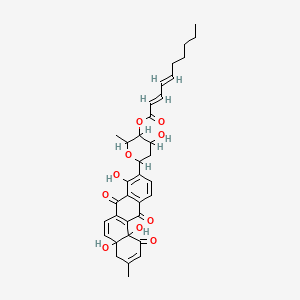

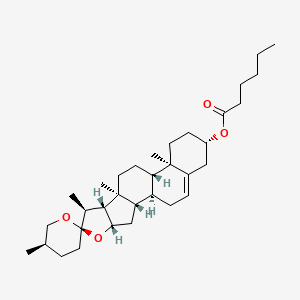

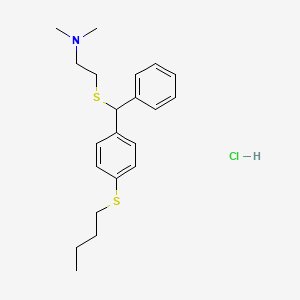

Carbomycin, also known as magnamycin, is a colorless, optically active crystalline macrolide antibiotic with the molecular formula C42H67NO16 . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains .

Molecular Structure Analysis

The structure of carbomycin was first proposed by Robert Woodward in 1957 and was subsequently corrected in 1965 . The IUPAC name and systematic IUPAC name of Carbomycin are provided in the references .

Chemical Reactions Analysis

Macrolide antibiotics like Carbomycin inhibit protein synthesis by targeting the bacterial ribosome. They bind at the nascent peptide exit tunnel and partially occlude it . More recent evidence demonstrates that macrolides selectively inhibit the translation of a subset of cellular proteins, and that their action crucially depends on the nascent protein sequence and on the antibiotic structure .

Physical And Chemical Properties Analysis

Carbomycin is a crystalline, monobasic substance containing carbon, hydrogen, and nitrogen with a molecular weight of about 860 . The free base is only slightly water-soluble, but dissolves readily in organic solvents . Acid salts such as the hydrochloride, phosphate, or sulfate are prepared readily and are water-soluble .

Applications De Recherche Scientifique

Antibiotic Production

Carbomycin is an antibiotic produced by Streptomyces graminofaciens . A study showed that a mutant strain of this bacterium, isolated from the soil of the Northern Border Region in Saudi Arabia, showed an increase in Carbomycin yield . This suggests potential for large-scale production of Carbomycin in a bioreactor .

Mutation Research

Carbomycin production has been improved through mutation research. In one study, a weak strain of Streptomyces graminofaciens that had high lipid content was subjected to Ultra-Violet irradiation mutagenesis . The resultant mutant strain showed increased antimicrobial activities .

Genetic Regulation of Biosynthesis

Two regulatory genes, acyB2 and cbmR , have been identified as being involved in Carbomycin biosynthesis . Inactivation of these genes resulted in mutants that were unable to produce Carbomycin . Overexpression of acyB2 greatly improved the yield of Carbomycin, while overexpression of cbmR blocked Carbomycin production .

Protein Synthesis Inhibition

Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the Carbomycin A disaccharide overlaps the A-site .

Biotransformation Research

The ist gene, regulated by acyB2 and cbmR , is involved in the biotransformation of spiramycin into bitespiramycin . This suggests potential applications of Carbomycin in the production of other antibiotics.

Antibiotic Resistance

Carbomycin is a 16-membered macrolide antibiotic, and two transporter genes (carA/cbm25 and cbm26 ) and an rRNA methyltransferase gene (carB/cbm7 ) have been identified as resistance determinants . This knowledge can be used to understand and combat antibiotic resistance.

Mécanisme D'action

Target of Action

Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains . The primary targets of Carbomycin are these bacteria and Mycoplasma strains.

Mode of Action

Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the carbomycin A disaccharide overlaps the A-site . This interaction with its targets results in the inhibition of protein synthesis, thereby preventing the growth of the targeted bacteria and Mycoplasma strains.

Biochemical Pathways

The biochemical pathways affected by Carbomycin are those involved in protein synthesis. By inhibiting protein synthesis, Carbomycin disrupts the normal functioning of the targeted bacteria and Mycoplasma strains, leading to their inability to grow and reproduce .

Result of Action

The molecular and cellular effects of Carbomycin’s action result in the inhibition of protein synthesis in the targeted bacteria and Mycoplasma strains . This leads to the disruption of their normal cellular functions, preventing their growth and reproduction, and ultimately leading to their death.

Action Environment

The action, efficacy, and stability of Carbomycin can be influenced by various environmental factors. For instance, the pH and organic matter content of the soil from which Streptomyces halstedii is isolated can influence the production of Carbomycin . Additionally, the physiological conditions within the human body, such as pH and presence of other substances, can also affect the absorption, distribution, metabolism, and excretion of Carbomycin.

Safety and Hazards

Orientations Futures

Addressing the ongoing antibiotic crisis requires the discovery of compounds with novel mechanisms of action that are capable of treating drug-resistant infections . The principles of the interplay between macrolides and nascent peptides that modulate the functions of the ribosome may apply to translational control exerted by other small molecules that interact with the ribosome . This could lead to rational, innovative strategies for designing more efficient treatments .

Propriétés

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1S,3R,7R,8S,9S,10R,12R,14E,16S)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVHOULQCKDUCY-OGHXVOSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbomycin | |

CAS RN |

4564-87-8 | |

| Record name | Carbomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4564-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004564878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIK0XUF3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.